molecular formula C14H28N2O2 B13982649 tert-Butyl ((4-propylpiperidin-4-yl)methyl)carbamate

tert-Butyl ((4-propylpiperidin-4-yl)methyl)carbamate

Cat. No.: B13982649
M. Wt: 256.38 g/mol
InChI Key: GRHNETMOLNBQFD-UHFFFAOYSA-N
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Description

tert-Butyl ((4-propylpiperidin-4-yl)methyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a piperidine ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((4-propylpiperidin-4-yl)methyl)carbamate typically involves the reaction of 4-propylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

4-Propylpiperidine+tert-Butyl chloroformatetert-Butyl ((4-propylpiperidin-4-yl)methyl)carbamate\text{4-Propylpiperidine} + \text{tert-Butyl chloroformate} \rightarrow \text{this compound} 4-Propylpiperidine+tert-Butyl chloroformate→tert-Butyl ((4-propylpiperidin-4-yl)methyl)carbamate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((4-propylpiperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines derived from the reduction of the carbamate group.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl ((4-propylpiperidin-4-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of various heterocyclic compounds.

Biology

The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor of certain enzymes or receptors.

Industry

The compound can be used in the production of agrochemicals and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl ((4-propylpiperidin-4-yl)methyl)carbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The piperidine ring may also play a role in binding to the target protein.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-methylpiperidin-4-yl)carbamate
  • tert-Butyl (4-aminopiperidin-4-yl)carbamate
  • tert-Butyl (4-hydroxypiperidin-4-yl)carbamate

Uniqueness

tert-Butyl ((4-propylpiperidin-4-yl)methyl)carbamate is unique due to the presence of the propyl group on the piperidine ring. This structural feature may influence its reactivity and biological activity compared to other similar compounds. The propyl group can affect the compound’s lipophilicity, binding affinity, and overall pharmacokinetic properties.

Properties

Molecular Formula

C14H28N2O2

Molecular Weight

256.38 g/mol

IUPAC Name

tert-butyl N-[(4-propylpiperidin-4-yl)methyl]carbamate

InChI

InChI=1S/C14H28N2O2/c1-5-6-14(7-9-15-10-8-14)11-16-12(17)18-13(2,3)4/h15H,5-11H2,1-4H3,(H,16,17)

InChI Key

GRHNETMOLNBQFD-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCNCC1)CNC(=O)OC(C)(C)C

Origin of Product

United States

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